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Compound of Interest

Ethyl 1,4-dioxaspiro[4.5]decane-8-
Compound Name:
carboxylate

Cat. No.: B138826

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0) is a chemical compound
with the molecular formula C11H1s0a.[1] Its structure features a spirocyclic ketal protecting a
cyclohexanone core, with an ethyl ester functional group. This combination of functionalities
makes its spectral analysis a valuable case study for structural elucidation.

For comparative purposes, this guide utilizes ethyl cyclohexanecarboxylate (CAS 3289-28-9), a
structurally simpler analog that lacks the dioxaspiro group. This comparison will illustrate the
influence of the spiroketal moiety on the compound's spectral properties.

Comparative Spectral Data

The following tables summarize the available quantitative spectral data for both compounds. It
is important to note that while experimental Nuclear Magnetic Resonance (NMR) data is
available for ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, experimental Infrared (IR) and
Mass Spectrometry (MS) data were not readily available in the public databases searched. In
contrast, a more complete dataset is available for the reference compound, ethyl
cyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3) ppm
Ethyl 1,4-
dioxaspiro[4.5]de
cane-8- 1.25 t 3H -OCH2CHs
carboxylate
(CDCls)
1.50-1.65 m 4H Cyclohexyl H
1.75-1.90 m 4H Cyclohexyl H
Cyclohexyl H (a
2.25-2.40 m 1H Y yIH
to C=0)
3.94 s 4H -OCH2CH20-
4.12 q 2H -OCHz2CHs
Ethyl
cyclohexanecarb  1.23 t 3H -OCH2CHs
oxylate (CDClIs)
1.25-1.55 m 5H Cyclohexyl H
1.60-1.80 m 2H Cyclohexyl H
1.85-2.00 m 2H Cyclohexyl H
Cyclohexyl H (a
2.20-2.35 m 1H Y yIH
to C=0)
4.09 q 2H -OCH2CHs

Table 2: 13C NMR Spectral Data
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Compound Chemical Shift (6) ppm Assignment
Ethyl 1,4-
dioxaspiro[4.5]decane-8- 14.2 -OCH2CHs

carboxylate (CDClIs)

28.5 Cyclohexyl CHz

34.0 Cyclohexyl CH2

41.0 Cyclohexyl CH (a to C=0)
60.3 -OCH2CHs

64.3 -OCH2CH20-

108.5 Spiroketal C

175.0 C=0 (Ester)

Ethyl cyclohexanecarboxylate

(DCh) 14.3 -OCH2CHs
25.6 Cyclohexyl CHz

29.2 Cyclohexyl CH2

43.3 Cyclohexyl CH (a to C=0)
60.1 -OCH2CHs

176.4 C=0 (Ester)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data
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Compound

Wavenumber (cm~?)

Functional Group
Assignment

Ethyl 1,4-
dioxaspiro[4.5]decane-8-

carboxylate

Data not found

Ethyl cyclohexanecarboxylate
(Neat)[2][3]

2930, 2855

C-H stretch (alkane)

1730

C=0 stretch (ester)

1175

C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound

m/z (Relative Intensity)

Assignment

Ethyl 1,4-
dioxaspiro[4.5]decane-8-

carboxylate

Data not found

Ethyl cyclohexanecarboxylate

(EDL21[3]

156 (M+)

Molecular lon

111 [M - OCH2CHs]*
83 [CeHa1]*
55 [CaH7]*

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., CDCls).
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e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

» Data Acquisition: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

» 'H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and 16-32 scans.

e 13C NMR Parameters: Typical parameters include a 45° pulse width, a relaxation delay of 2-5
seconds, and 1024-4096 scans with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

e Background Spectrum: Record a background spectrum of the clean, empty sample holder.
o Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

o Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm~! with a
resolution of 4 cm~1,

Mass Spectrometry (MS)

» Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS).

« lonization: Utilize Electron lonization (El) at 70 eV to generate charged fragments.

o Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a
quadrupole or time-of-flight (TOF) mass analyzer.

» Detection: Detect the ions and generate a mass spectrum representing the relative
abundance of each m/z value.
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Visualizations
Spectral Data Cross-Referencing Workflow
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Caption: Workflow for spectral analysis and database cross-referencing.

Structural Comparison
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CAS 1489-97-0 Alternative

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Ethyl cyclohexanecarboxylate

~

Structural Difference:
Presence of Dioxaspiro Group

Click to download full resolution via product page

Caption: Key structural differences between the target and alternative compound.

Conclusion

The cross-referencing of spectral data for ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
reveals a partial dataset, with robust NMR data publicly available but a lack of experimental IR
and MS data. Comparison with ethyl cyclohexanecarboxylate highlights the expected spectral
contributions of the core cyclohexyl ester structure. The presence of the dioxaspiro group in the
target compound is clearly indicated in the *H and 3C NMR spectra by the characteristic
signals for the spiroketal protons and carbon. This guide serves as a framework for utilizing
available spectral data, identifying data gaps, and employing comparative analysis for
structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3. Cyclohexanecarboxylic acid, ethyl ester [webbook.nist.gov]

 To cite this document: BenchChem. [Introduction to Ethyl 1,4-dioxaspiro[4.5]decane-8-
carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138826#cross-referencing-cas-1489-97-0-with-
spectral-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-cyclohexanoate
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3289289&Mask=200
https://www.benchchem.com/product/b138826#cross-referencing-cas-1489-97-0-with-spectral-databases
https://www.benchchem.com/product/b138826#cross-referencing-cas-1489-97-0-with-spectral-databases
https://www.benchchem.com/product/b138826#cross-referencing-cas-1489-97-0-with-spectral-databases
https://www.benchchem.com/product/b138826#cross-referencing-cas-1489-97-0-with-spectral-databases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b138826?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

